Cas no 2229449-32-3 (4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid)
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid
- EN300-1806280
- 2229449-32-3
-
- Inchi: 1S/C14H24O3/c1-12(2)10(13(12,3)4)14(11(16)17)7-5-9(15)6-8-14/h9-10,15H,5-8H2,1-4H3,(H,16,17)
- InChI Key: XELKJOUVHJJBNN-UHFFFAOYSA-N
- SMILES: OC(C1(CCC(CC1)O)C1C(C)(C)C1(C)C)=O
Computed Properties
- Exact Mass: 240.17254462g/mol
- Monoisotopic Mass: 240.17254462g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 57.5Ų
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806280-0.05g |
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid |
2229449-32-3 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1806280-0.1g |
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid |
2229449-32-3 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1806280-0.25g |
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid |
2229449-32-3 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1806280-0.5g |
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid |
2229449-32-3 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1806280-1.0g |
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid |
2229449-32-3 | 1g |
$1086.0 | 2023-06-03 | ||
| Enamine | EN300-1806280-2.5g |
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid |
2229449-32-3 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1806280-5.0g |
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid |
2229449-32-3 | 5g |
$3147.0 | 2023-06-03 | ||
| Enamine | EN300-1806280-10.0g |
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid |
2229449-32-3 | 10g |
$4667.0 | 2023-06-03 | ||
| Enamine | EN300-1806280-1g |
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid |
2229449-32-3 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1806280-5g |
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid |
2229449-32-3 | 5g |
$4102.0 | 2023-09-19 |
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid
Introduction to 4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid (CAS No: 2229449-32-3)
4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid, identified by its CAS number 2229449-32-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a complex cycloalkyl framework, which contributes to its unique chemical properties and potential biological activities. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The structural motif of 4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid features a cyclohexane ring substituted with a highly stable 2,2,3,3-tetramethylcyclopropyl group. This bulky substituent not only imparts rigidity to the molecular structure but also influences its interactions with biological targets. The tetramethylcyclopropyl group is known for its resistance to metabolic degradation, which can be a critical factor in drug design, as it helps to prolong the half-life of a drug within the body. Additionally, the hydroxyl and carboxylic acid groups provide opportunities for further functionalization through esterification, amidation, or other derivatization reactions.
In recent years, there has been growing interest in the development of compounds with structural features similar to 4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid due to their potential applications in medicinal chemistry. The stability conferred by the tetramethylcyclopropyl group has made such molecules attractive candidates for drug discovery programs aimed at targeting enzymes and receptors that require precise spatial orientation. For instance, studies have shown that analogs with similar scaffolds exhibit inhibitory activity against various therapeutic targets, including proteases and kinases involved in inflammatory and oncogenic pathways.
One of the most compelling aspects of 4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid is its synthetic utility. The compound serves as a valuable building block for constructing more intricate molecular architectures. Researchers have leveraged its unique framework to develop libraries of derivatives with tailored biological properties. For example, modifications at the hydroxyl and carboxylic acid positions have led to compounds with enhanced binding affinity or altered pharmacokinetic profiles. These derivatives are being explored for their potential in treating conditions such as cancer, neurodegenerative diseases, and infectious disorders.
The chemical synthesis of 4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid presents both challenges and opportunities. The presence of the highly strained tetramethylcyclopropyl group requires careful consideration during synthetic planning to ensure regioselectivity and yield optimization. Advances in catalytic methods have enabled more efficient access to this motif, making it more feasible for large-scale production. Additionally, computational chemistry techniques have been employed to predict optimal synthetic routes and predict the behavior of intermediates and products.
From a biological perspective,4-hydroxy-1-(2,2,3,3-tetramethylcyclopropyl)cyclohexane-1-carboxylic acid has shown promise as a scaffold for developing novel therapeutics. Its rigid structure can mimic natural substrates or inhibitors bound to biological targets. Preclinical studies have begun to explore its potential in modulating pathways relevant to human health and disease. For instance, researchers have investigated its interactions with enzymes implicated in metabolic disorders, as well as its effects on signaling cascades involved in cell proliferation and differentiation.
The development of 4-hydroxy-1-(2, 2, 3, 3-tetramethylcyclopropyl) cyclohexane - 1 - carboxylic acid - based compounds also highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists。 Such collaborations are essential for translating laboratory discoveries into viable therapeutic options。 By combining expertise from multiple fields, researchers can design molecules that not only possess desirable chemical properties but also exhibit optimal biological activity and safety profiles.
In conclusion,4-hydroxy - 1 - ( 2 , 2 , 3 , 3 - tetramethylcyc lo prop y l ) cyc lo hex ane - 1 - car box y l ic ac id ( CAS No: 2229449 - 32 - 3 ) represents an exciting frontier in pharmaceutical chemistry。 Its unique structural features, synthetic versatility, and potential biological applications make it a compelling subject for further investigation。 As research continues to uncover new insights into its properties, this compound is poised to play a significant role in the development of next-generation therapeutics that address unmet medical needs.
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